(1,3-DIMETHYL-1H-PYRAZOL-4-YL)(3,5,5-TRIMETHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)METHYL CYANIDE
Overview
Description
(1,3-DIMETHYL-1H-PYRAZOL-4-YL)(3,5,5-TRIMETHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)METHYL CYANIDE is a complex organic compound featuring two pyrazole rings Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-DIMETHYL-1H-PYRAZOL-4-YL)(3,5,5-TRIMETHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)METHYL CYANIDE typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 3,5-dimethyl-1H-pyrazole with 3,5,5-trimethyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere, typically under nitrogen, and at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, including the use of continuous flow reactors to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
(1,3-DIMETHYL-1H-PYRAZOL-4-YL)(3,5,5-TRIMETHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)METHYL CYANIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the nitrile group, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Ammonia or amines in the presence of a base.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding amines.
Substitution: Amides or other substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1,3-DIMETHYL-1H-PYRAZOL-4-YL)(3,5,5-TRIMETHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)METHYL CYANIDE is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials .
Biology and Medicine
In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its pyrazole rings are known to exhibit various biological activities, including anti-inflammatory and anticancer properties. Researchers are investigating its potential as a lead compound for the development of new therapeutic agents .
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in the production of dyes, pigments, and polymers .
Mechanism of Action
The mechanism of action of (1,3-DIMETHYL-1H-PYRAZOL-4-YL)(3,5,5-TRIMETHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)METHYL CYANIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
1,3-dimethyl-1H-pyrazole: A simpler pyrazole derivative with similar structural features.
3,5-dimethyl-1H-pyrazole: Another pyrazole derivative with potential biological activity.
4,5-dihydro-3,5,5-trimethyl-1H-pyrazole: A related compound with a similar core structure.
Uniqueness
(1,3-DIMETHYL-1H-PYRAZOL-4-YL)(3,5,5-TRIMETHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)METHYL CYANIDE is unique due to the presence of two distinct pyrazole rings, which confer unique chemical and biological properties
Properties
IUPAC Name |
2-(1,3-dimethylpyrazol-4-yl)-2-(3,5,5-trimethyl-4H-pyrazol-1-yl)acetonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5/c1-9-6-13(3,4)18(15-9)12(7-14)11-8-17(5)16-10(11)2/h8,12H,6H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRQCERCKZPATAV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(C1)(C)C)C(C#N)C2=CN(N=C2C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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